4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid
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Overview
Description
4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid typically involves multiple stepsThe carboxylic acid group is then introduced through a series of reactions involving oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indoline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while oxidation can lead to the formation of indole-2-carboxylic acids .
Scientific Research Applications
4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid involves its interaction with various molecular targets. The indoline ring can interact with biological receptors, while the bromine atom and carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(tert-butoxycarbonyl)indoline-2-carboxylic acid
- 4-Bromo-1-(tert-butoxycarbonyl)indoline-3-carboxylic acid
- 4-Bromo-1-(tert-butoxycarbonyl)indoline-5-carboxylic acid
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)indoline-6-carboxylic acid is unique due to the position of the carboxylic acid group on the indoline ring. This specific positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H16BrNO4 |
---|---|
Molecular Weight |
342.18 g/mol |
IUPAC Name |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-6-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO4/c1-14(2,3)20-13(19)16-5-4-9-10(15)6-8(12(17)18)7-11(9)16/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
QGXKCJWSKRALDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)C(=O)O |
Origin of Product |
United States |
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